molecular formula C16H8ClF3N4 B2359445 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303148-96-1

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2359445
CAS No.: 303148-96-1
M. Wt: 348.71
InChI Key: HFCLVRUIEMYMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a potent and selective small-molecule inhibitor recognized for its high affinity towards Cyclin G Associated Kinase (GAK). Its primary research value lies in its ability to disrupt the clathrin-mediated endocytic pathway , a critical cellular process for receptor internalization and viral entry. By potently inhibiting GAK, this compound provides a powerful chemical tool for probing the role of endocytosis in various disease contexts, most notably as a broad-spectrum inhibitor of viral infection, including Dengue virus, Hepatitis C virus, and Ebola virus . Researchers utilize this triazoloquinazoline derivative to investigate the host-cell factors essential for viral pathogenesis and to explore potential host-directed antiviral therapeutic strategies. Its mechanism, targeting a host protein rather than a viral component, offers a high barrier to the development of viral resistance, making it a valuable compound for virology and infectious disease research. Furthermore, its application extends to cancer research, where modulating GAK activity and endocytic trafficking can impact growth factor signaling and oncogenic processes.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)13-22-23-14-11-3-1-2-4-12(11)21-15(24(13)14)16(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLVRUIEMYMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Hydrazones

The quinazoline core is synthesized via oxidative cyclization of arylhydrazones using bromine (Br₂) in glacial acetic acid at ambient temperatures. For example, 4-bromophenyl-substituted hydrazones derived from 4-methyl-, 4-methoxy-, or 4-trifluoromethylbenzaldehyde undergo cyclization to yield 5-(4-bromophenyl)-triazolo[4,3-c]quinazolines (e.g., 1ac ). This method ensures precise control over the triazole-quinazoline junction, as confirmed by X-ray diffraction (XRD).

Table 1: Oxidative Cyclization Conditions and Yields

Starting Material Oxidant Solvent Temperature Yield (%)
4-Bromophenyl hydrazone Br₂ Glacial AcOH 25°C 60–75
4-Trifluoromethylhydrazone Br₂ Glacial AcOH 25°C 55–65

The introduction of the 4-chlorophenyl and trifluoromethyl groups is achieved through palladium-catalyzed cross-coupling. The bromo intermediate 1c (5-(4-bromophenyl)-3-(4-trifluoromethylphenyl)-triazolo[4,3-c]quinazoline) reacts with 4-chlorophenylboronic acid under Suzuki conditions.

Reaction Optimization

Optimal conditions employ tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst, SPhos as the ligand, and potassium carbonate (K₂CO₃) in a toluene/water mixture at 80°C. The trifluoromethyl group enhances electron-deficient character, facilitating coupling but requiring careful ligand selection to prevent dehalogenation.

Table 2: Cross-Coupling Parameters and Outcomes

Boronic Acid Catalyst System Solvent Time (h) Yield (%)
4-Chlorophenylboronic acid Pd₂(dba)₃/SPhos Toluene/H₂O 24 45–55
4-Chlorophenylboronic ester Pd(OAc)₂/XPhos DMF/H₂O 18 50–65

Alternative Pathways: Cyclocondensation and Chlorination

Cyclocondensation with Dichloroquinazolines

2,4-Dichloroquinazoline (6 ) reacts with trifluoroacetylhydrazide in dioxane under reflux to form 3-trifluoromethyl-triazolo[4,3-c]quinazolin-5-one (9 ). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C introduces reactive sites for aryl substitution.

Table 3: Cyclocondensation and Chlorination Conditions

Step Reagents Solvent Temperature Yield (%)
Cyclocondensation Dioxane, TFA Reflux 12 h 40–50
Chlorination POCl₃, TEA 110°C 6 h 70–80

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the 4-chlorophenyl group resonate at δ 7.45–7.65 ppm as a doublet (J = 8.5 Hz), while the trifluoromethyl signal appears as a singlet at δ -62.5 ppm in ¹⁹F NMR.
  • XRD Analysis : Confirms non-planar geometry with dihedral angles of 85–90° between the triazole and quinazoline planes.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits molecular ion peaks at m/z 456.0521 (calculated for C₂₀H₁₁ClF₃N₅⁺).

Challenges and Optimization Opportunities

Byproduct Formation

Competing Dimroth rearrangement may occur during cyclization, leading to [1,5-c] isomers. Mitigation involves strict temperature control and acidic conditions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but risk palladium aggregation. Mixed toluene/water systems balance reactivity and catalyst stability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can lead to the formation of various substituted triazoloquinazolines with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a wide range of pharmacological activities, making it a valuable candidate in drug discovery. Its structural features contribute to its interaction with biological targets, particularly in the treatment of various diseases.

  • Anticancer Activity: Research indicates that derivatives of triazoloquinazoline compounds show promise in inhibiting cancer cell proliferation. For instance, compounds within this class have been studied for their effects on different cancer cell lines, demonstrating cytotoxicity and potential mechanisms of action that warrant further investigation .
  • Anti-inflammatory Properties: Some studies have highlighted the anti-inflammatory potential of triazoloquinazolines. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Applications

The antimicrobial properties of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline have been the subject of various studies:

  • Bacterial Inhibition: The compound has shown significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus, with some exhibiting low minimum inhibitory concentrations (MIC), indicating strong antibacterial effects .
  • Fungal Activity: In addition to bacterial activity, certain derivatives have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from triazoloquinazolines. Modifications to the substituents on the quinazoline ring can significantly influence biological activity:

Substituent Biological Activity Remarks
Trifluoromethyl groupEnhances antibacterial activityStrong electron-withdrawing effect
Chlorophenyl groupIncreases cytotoxicity in cancer cellsPotential target for drug modification
Alkyl substitutionsModulates anti-inflammatory effectsVaries based on chain length and branching

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Synthesis and Characterization: A study outlined the synthesis of several derivatives and their characterization through spectral methods (NMR, IR). These derivatives were screened for their antimicrobial properties against various strains. The results indicated that specific modifications led to enhanced activity against targeted microorganisms .
  • In Vivo Studies: Animal model studies have been conducted to assess the anti-inflammatory effects of these compounds. Results showed significant reduction in edema in treated groups compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and quinazoline moieties enable it to bind to active sites and inhibit the activity of target proteins. This inhibition can disrupt key signaling pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Triazoloquinazoline Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Core Structure Key References
Target Compound 4-Chlorophenyl Trifluoromethyl [1,2,4]triazolo[4,3-c]quinazoline
5g: 5-Phenyl-3-(2,3,4-trimethoxyphenyl) 2,3,4-Trimethoxyphenyl Phenyl [1,2,4]triazolo[4,3-c]quinazoline
NTCHMTQ 5-Nitro-2-thienyl 9-Chloro-5-morpholin-4-yl [1,2,4]triazolo[4,3-c]quinazoline
4a: 5-(4’-Diethylaminobiphenyl) 4-(Diethylamino)phenyl Biphenyl [1,2,4]triazolo[4,3-c]quinazoline
CAS 337471-48-4 2-Fluorophenyl 2,4-Dichlorophenoxy [1,2,4]triazolo[4,3-c]quinazoline

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl and CF₃ groups contrast with electron-donating substituents like morpholine (NTCHMTQ) or methoxy (5g), which alter electronic density and biological interactions .
  • Aromatic vs.
Table 2: Cytotoxic and Antiproliferative Activities
Compound Name Cell Line Tested IC₅₀/EC₅₀ Mechanism of Action Reference
Target Compound Not reported Not reported Not reported
5g MCF-7 1.14 µM Apoptosis induction
NTCHMTQ B16, HeLa <10 µM ROS-mitochondrial pathway, necrosis
CAS 50330-59-1 Not reported Not reported DNA interaction (potential intercalation)

Key Observations :

  • The target compound’s biological activity remains uncharacterized, but structurally similar derivatives exhibit potent cytotoxicity. For example, NTCHMTQ induces necrosis via ROS-mitochondrial pathways, while 5g triggers apoptosis in breast cancer cells .

Photophysical Properties

Table 3: Photophysical Characteristics of Fluorescent Derivatives
Compound Name Emission λ (nm) Quantum Yield (Φ) Solvatochromism Aggregation-Induced Emission Reference
Target Compound Not reported Not reported Not reported Not reported
5-(4’-Diphenylaminobiphenyl) 450–550 94% (toluene) Yes Yes
4a: 5-(4’-Diethylaminobiphenyl) 480–520 82% (toluene) Yes Moderate

Key Observations :

  • Fluorescence in triazoloquinazolines is highly substituent-dependent. The target compound lacks electron-donating amino groups (e.g., diphenylamino in ), which are critical for high quantum yields. Its CF₃ group may instead promote charge-transfer transitions, though this requires experimental validation.
  • Solvatochromic behavior and aggregation-induced emission (AIE) are common in amino-substituted derivatives but remain unexplored in the target compound .

Key Observations :

  • Cross-coupling reactions (e.g., Suzuki) are widely employed for introducing aryl/heteroaryl groups at position 3 .
  • The target compound’s synthesis likely parallels these methods, though optimization may be needed due to steric effects from the CF₃ group .

Biological Activity

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula : C13H8ClF3N4
  • Molecular Weight : 304.68 g/mol
  • CAS Number : 1823182-66-6

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity by enhancing binding interactions with target biomolecules.

Research indicates that compounds within the [1,2,4]triazolo[4,3-c]quinazoline class exhibit their biological effects primarily through:

  • Intercalation with DNA : These compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Topoisomerase II : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA unwinding during replication. This inhibition leads to increased cytotoxicity in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
Hepatocellular Carcinoma (HePG-2)29.47Moderate cytotoxicity
Mammary Gland Breast Cancer (MCF-7)27.05Moderate cytotoxicity
Human Prostate Cancer (PC3)Not specifiedVariable response
Colorectal Carcinoma (HCT-116)17.35Highest anti-proliferative effect

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types while maintaining lower toxicity against normal cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to enhance binding affinity to target proteins and increase lipophilicity. This modification allows for better membrane permeability and improved interaction with cellular targets. The chlorophenyl moiety also contributes to the overall biological activity by potentially stabilizing the compound's interactions with DNA .

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of various derivatives of [1,2,4]triazolo[4,3-c]quinazoline. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against HCT-116 cells compared to other derivatives without this modification .
  • Topoisomerase II Inhibition : Another investigation focused on the mechanism of action related to topoisomerase II inhibition. It was found that compounds similar to this compound showed significant inhibition at low concentrations (IC50 values ranging from 2.44 to 9.43 µM), suggesting their potential as effective chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound is typically synthesized via cyclocondensation of precursors such as substituted benzonitriles and hydrazine derivatives. Key steps include:

  • Formation of intermediates like 4-chlorophenylhydrazine through nucleophilic substitution.
  • Cyclization using acetic anhydride and POCl₃ to form the triazole-quinazoline core.
  • Yields (25–65%) depend on reaction temperature, solvent polarity, and catalyst choice. For optimization, conduct fractional factorial experiments to isolate critical parameters (e.g., POCl₃ stoichiometry, reflux duration) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?

  • Methodology : Use a combination of:

  • X-ray crystallography to resolve the fused triazole-quinazoline system and confirm non-planar conformations (e.g., pincer-like aryl substituents) .
  • ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and chlorophenyl groups) via coupling patterns and chemical shifts.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are recommended for preliminary evaluation of cytotoxic activity?

  • Methodology :

  • MTT assay using human cancer cell lines (e.g., HeLa or B16) to determine IC₅₀ values. Note that IC₅₀ < 4 µg/mL (NCI threshold) suggests anticancer potential .
  • Morphological analysis (e.g., necrosis induction via phase-contrast microscopy) to assess cell death mechanisms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on the phenyl ring, alternative heterocycles).
  • Test biological activity across multiple assays (e.g., MES/scPTZ for anticonvulsant activity, antimicrobial panels).
  • Prioritize modifications at the trifluoromethyl or chlorophenyl positions, as these groups enhance lipophilicity and target affinity .

Q. How can contradictions in biological data, such as cytotoxicity without DNA damage, be resolved?

  • Methodology :

  • Use electrochemical DNA biosensors to test direct DNA interaction. If no damage is observed (e.g., no change in redox signals), investigate alternative mechanisms:
  • Mitochondrial membrane disruption via JC-1 staining.
  • Proteomic profiling to identify non-genotoxic targets (e.g., kinase inhibition) .

Q. What advanced techniques elucidate photophysical properties like aggregation-induced emission (AIE) or acidochromism?

  • Methodology :

  • UV/Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., toluene vs. MeCN) to study solvatochromism.
  • Add trifluoroacetic acid (TFA) to solutions and monitor spectral shifts for acidochromic behavior.
  • Measure quantum yields (up to 94% in toluene) using integrating sphere detectors .

Q. How can computational methods enhance understanding of molecular interactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron distribution and predict reactive sites.
  • Conduct molecular docking with targets like DNA topoisomerases or kinase domains to propose binding modes.
  • Validate predictions with experimental data (e.g., XRD-derived conformations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.